molecular formula C14H17N5O5 B5503133 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B5503133
M. Wt: 335.32 g/mol
InChI Key: FQRLHUMMTIHVIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps including reduction, acetylation, ethylation, and condensation, achieving high yields and purity. For instance, a related synthesis process achieved a 77% overall yield through improved technical methods, demonstrating the feasibility of scaling up production for similar compounds (Gong Fenga, 2007).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using techniques like X-ray diffraction, revealing detailed structural information. For example, a study on a related compound found it crystallizes in the orthorhombic crystal system, with detailed unit cell parameters provided, showcasing the type of detailed structural insights that can be obtained (G. Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures can include various processes such as Mannich condensation, highlighting the chemical reactivity and potential transformations these compounds can undergo. Such reactions can lead to the formation of novel derivatives with distinct chemical properties (L. Mukhtorov et al., 2018).

Scientific Research Applications

Synthesis and Chemical Transformations

One aspect of scientific research applications involves the synthesis and improvement of chemical synthesis methods. For instance, the study of Gong Fenga (2007) focused on the synthesis and improvement of related compounds through methods such as reduction, acetylation, and ethylation. This research highlights the ongoing efforts to refine the synthesis of complex organic compounds, which could include derivatives similar to the compound Gong Fenga, 2007.

Pharmacological Potential

Research into the pharmacological properties of compounds with similar structural features, such as those incorporating triazole or acetamide groups, often focuses on their potential therapeutic applications. For example, studies on 1,2,4-triazole derivatives have investigated their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for therapeutic use in treating diseases like Alzheimer's N. Riaz et al., 2020.

Molecular Docking and Anticancer Activity

Another area of interest is the use of related compounds in molecular docking studies to explore their potential as anticancer agents. Research by G. Sharma et al. (2018) into compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, although not identical, shares some structural motifs with the target compound and was analyzed for its anticancer activity through in silico modeling, targeting specific receptors G. Sharma et al., 2018.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O5/c1-23-11-4-3-10(7-12(11)24-2)5-6-15-13(20)8-18-9-16-14(17-18)19(21)22/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLHUMMTIHVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

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